4-Aminophthalonitrile

Descripción

Nomenclature and Structural Context within Nitrile Chemistry

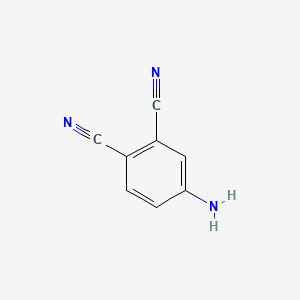

4-Aminophthalonitrile is systematically known as 4-aminobenzene-1,2-dicarbonitrile. thermofisher.com It is also commonly referred to by its synonym, 3,4-dicyanoaniline. tcichemicals.comscbt.com The compound's structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) at position 4 and two adjacent cyano (-C≡N) groups at positions 1 and 2.

As a member of the nitrile family, this compound is characterized by the presence of the cyano functional group. Nitriles are organic compounds that play a crucial role in organic synthesis. mdpi.com They are important intermediates in the production of various nitrogen-containing compounds. mdpi.com this compound is specifically a dinitrile, containing two such groups on a benzene ring. tcichemicals.com This arrangement is pivotal to its reactivity, particularly in cyclotetramerization reactions.

| Identifier | Value |

| IUPAC Name | 4-aminobenzene-1,2-dicarbonitrile thermofisher.com |

| Synonym | 3,4-Dicyanoaniline tcichemicals.comscbt.com |

| CAS Number | 56765-79-8 tcichemicals.comscbt.combldpharm.comchemicalbook.com |

| Molecular Formula | C₈H₅N₃ thermofisher.comscbt.combldpharm.com |

| Molecular Weight | 143.15 g/mol scbt.combldpharm.com |

| Physical State | Solid (White to light yellow powder/crystal) tcichemicals.com |

| Melting Point | 179.0 to 182.0 °C tcichemicals.com |

Significance in Organic Synthesis and Advanced Materials

The primary significance of this compound in academic research lies in its role as a monomer and a key building block for synthesizing advanced materials. tcichemicals.comtcichemicals.com Its bifunctional nature allows for the creation of complex macromolecular structures with desirable properties.

A major application of this compound is in the synthesis of phthalocyanines. researchgate.net Phthalocyanines are large, aromatic macrocyclic compounds that are structurally similar to porphyrins and are used extensively as robust dyes and pigments. dergipark.org.tr The two nitrile groups of this compound can undergo a template-driven cyclotetramerization reaction in the presence of a metal salt to form a metal-phthalocyanine complex. researchgate.netresearchgate.net The amino group on the periphery of the resulting phthalocyanine (B1677752) molecule provides a reactive site for further chemical modification, allowing for the fine-tuning of the molecule's solubility, aggregation, and electronic properties for applications in fields like photodynamic therapy and catalysis. researchgate.netnih.gov

Furthermore, this compound is a crucial monomer for the production of high-performance phthalonitrile-based polymers. researchgate.net These thermosetting resins are renowned for their exceptional thermal and thermo-oxidative stability, capable of withstanding temperatures above 400 °C. researchgate.net They also exhibit superior flame retardance, high char yield, and excellent mechanical properties, making them highly sought after for applications in the aerospace and defense sectors. researchgate.net The polymerization of phthalonitrile (B49051) monomers, including amino-functionalized ones, leads to highly crosslinked, durable polymer networks. researchgate.net

Historical Context of Phthalonitrile Derivatives in Research

The study of phthalonitrile derivatives is intrinsically linked to the history of phthalocyanine chemistry. The first instances of phthalocyanine synthesis were accidental discoveries. In 1907, Braun and Tcherniac observed the formation of a blue, insoluble substance from molten o-cyanobenzamide. chimia.ch However, the systematic investigation and structural elucidation of these compounds began in the late 1920s and 1930s.

A significant breakthrough occurred in 1928 when Scottish Dyes Ltd. patented a process for making these blue pigments. chimia.ch The first commercial manufacturing process for copper phthalocyanine, established in 1935 by I.C.I., involved heating phthalonitrile with copper or a copper salt. chimia.ch Shortly after, I. G. Farben in Germany also developed a process starting from phthalonitrile. chimia.ch

The development of more cost-effective methods, such as the one discovered in 1936 using the cheaper starting material phthalic anhydride (B1165640) and urea, broadened the industrial production of phthalocyanines. chimia.ch Throughout the mid-20th century, research focused on creating derivatives with varied colors and improved stability. For instance, halogenated copper phthalocyanines were introduced to produce greener shades. chimia.ch The synthesis of substituted phthalonitriles, like 4-nitrophthalonitrile (B195368) and subsequently this compound, became a key strategy for introducing functional groups onto the phthalocyanine periphery. researchgate.netnih.gov This functionalization allows for the creation of "second-generation" phthalocyanines with tailored properties for advanced technological applications, a research area that remains highly active today. nih.govnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCAJFYQXKPXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069127 | |

| Record name | 1,2-Benzenedicarbonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56765-79-8 | |

| Record name | 4-Amino-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56765-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056765798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dicyanoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Precursor Chemistry of 4 Aminophthalonitrile

Conventional Synthetic Routes

Conventional methods for synthesizing 4-aminophthalonitrile are characterized by their reliability and are widely reported in the chemical literature. The most common approach involves the chemical reduction of its nitro precursor, 4-nitrophthalonitrile (B195368).

The conversion of the nitro group in 4-nitrophthalonitrile to an amino group is the most direct and frequently employed strategy for obtaining this compound. This transformation can be accomplished through several reducing systems, including catalytic hydrogenation and various chemical reductants.

Catalytic hydrogenation is a standard and efficient method for the reduction of aromatic nitro compounds. biosynth.comnih.gov For the synthesis of this compound, this process typically involves the use of hydrogen gas or a hydrogen source in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). chemicalbook.com

One documented procedure utilizes sodium borohydride (B1222165) as the hydrogen source in conjunction with 10% Pd on charcoal to facilitate the reduction of 4-nitrophthalonitrile. chemicalbook.com This method is effective, though it is noted that the resulting this compound can be unstable and is often used immediately in subsequent reactions. chemicalbook.com The high activity of Pd/C catalysts ensures a clean conversion with minimal side products under controlled conditions. nih.govsolubilityofthings.com

A variety of chemical reducing agents are effective for the conversion of 4-nitrophthalonitrile. These methods are often preferred for their operational simplicity and cost-effectiveness.

Sodium Dithionite (B78146) (Na₂S₂O₄): Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive and safe reagent for the reduction of aromatic nitro compounds. medchemexpress.comufs.ac.za In a specific application, 4-nitrophthalonitrile is suspended in an aqueous ammonia (B1221849) solution and added to a solution of sodium dithionite. uw.edu.pl Research has shown that an optimal molar ratio of 4-nitrophthalonitrile to sodium dithionite is approximately 1:4.7. uw.edu.pl The use of a 25% ammonia solution as the alkaline agent is preferred as it leads to the formation of more soluble ammonia salts, which contributes to a higher purity of the final product. uw.edu.pl This method, however, has been reported with a modest yield of 40%. uw.edu.pl

Iron Powder: Another common and effective method employs iron powder in an acidic medium. In one such procedure, a suspension of 4-nitrophthalonitrile in a mixture of methanol (B129727) and concentrated hydrochloric acid is heated to reflux. Iron powder is added portion-wise over an hour, and the reaction is refluxed for an additional hour to ensure complete reduction. This approach has been reported to produce this compound with a high yield of 86%. A similar method using iron powder in ethanol (B145695) has also been documented.

| Method | Precursor | Reagents | Solvent(s) | Conditions | Yield | Reference(s) |

| Catalytic Hydrogenation | 4-Nitrophthalonitrile | Sodium Borohydride, 10% Pd/C | - | - | - | chemicalbook.com |

| Chemical Reduction | 4-Nitrophthalonitrile | Sodium Dithionite | 25% Ammonia, Water | Molar ratio 1:4.7, 4 hours at normal temperature | 40% | uw.edu.pl |

| Chemical Reduction | 4-Nitrophthalonitrile | Iron Powder, Conc. HCl | Methanol | Reflux, 2 hours | 86% |

The synthesis of this compound directly from 4-aminobenzaldehyde (B1209532) and a cyanide source is not a commonly documented or standard route in the reviewed scientific literature. While 4-aminobenzaldehyde is a versatile reagent used in the synthesis of dyes and other organic compounds, its conversion to this compound via direct cyanation of the aromatic ring is not a well-established method.

Reduction of 4-Nitrophthalonitrile

Alternative and Optimized Synthesis Approaches

Beyond the direct reduction of 4-nitrophthalonitrile, alternative synthetic strategies have been developed, often as part of a multi-step sequence starting from more fundamental precursors.

Nitration of Phthalimide: Phthalimide is first nitrated to produce 4-nitrophthalimide (B147348). This reaction is typically carried out using a sulphonitric mixture (a combination of nitric acid and sulfuric acid) at low temperatures (e.g., 2-5°C). uw.edu.pl

Amidation of 4-Nitrophthalimide: The resulting 4-nitrophthalimide undergoes amidation to form 4-nitrophthalamide (B77956). This is achieved by reacting it with an ammonia solution. An optimal molar ratio of 4-nitrophthalimide to ammonia has been established at 1:9, with the reaction proceeding over 24 hours at 25°C. uw.edu.pl

Dehydration of 4-Nitrophthalamide: The 4-nitrophthalamide is then dehydrated to yield 4-nitrophthalonitrile. Thionyl chloride is a common dehydrating agent for this step, and the reaction is often performed in a solvent like N,N-dimethylformamide (DMF). A molar ratio of 1:4 (4-nitrophthalamide to thionyl chloride) has been found to be optimal to drive the reaction to completion and avoid impurities. uw.edu.pl

Reduction of 4-Nitrophthalonitrile: The 4-nitrophthalonitrile synthesized in the previous step is then reduced to the final product, this compound, using one of the chemical reduction methods detailed in section 2.1.1.2. uw.edu.pl

This multi-step approach, while longer, provides a comprehensive route to this compound starting from readily available phthalimide. uw.edu.pl

| Step | Starting Material | Product | Reagents | Conditions | Reference(s) |

| 1. Nitration | Phthalimide | 4-Nitrophthalimide | Nitric Acid, Sulfuric Acid | 2-5°C | uw.edu.pl |

| 2. Amidation | 4-Nitrophthalimide | 4-Nitrophthalamide | Ammonia Solution (25%) | Molar ratio 1:9, 25°C, 24h | uw.edu.pl |

| 3. Dehydration | 4-Nitrophthalamide | 4-Nitrophthalonitrile | Thionyl Chloride, DMF | Molar ratio 1:4 | uw.edu.pl |

| 4. Reduction | 4-Nitrophthalonitrile | This compound | Sodium Dithionite | See Section 2.1.1.2 | uw.edu.pl |

Derivatization for Specific Applications (e.g., Azo Coupling)

The primary amino group of this compound is a key functional handle for further chemical modification, enabling its use as a precursor for more complex molecules. A significant derivatization reaction is azo coupling, which is used to synthesize azo dyes and ligands for metal complexes like phthalocyanines. researchgate.netresearchgate.net

The process begins with the diazotization of this compound. This involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid, at low temperatures (0–10 °C). prepchem.comscribd.comrsc.org This reaction converts the amino group (-NH₂) into a highly reactive diazonium salt intermediate (-N₂⁺).

The resulting diazonium salt is then immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or another amine—in a reaction known as azo coupling. nih.gov For example, this compound has been successfully coupled with thymol (B1683141) to produce an azo-linked ligand. researchgate.netresearchgate.net The diazonium salt solution is added to the coupling partner, and the reaction proceeds to form a stable azo compound, characterized by the -N=N- bridge linking the two aromatic rings. researchgate.netresearchgate.net These azo-derivatives of phthalonitrile (B49051) are important precursors for synthesizing phthalocyanines that incorporate both the macrocyclic phthalocyanine (B1677752) structure and an azo chromophore. researchgate.netresearchgate.net

Purity and Characterization for Research Applications

For its use in research and as a precursor for high-performance materials, the purity of this compound is critical. Crude products from synthesis are typically purified to remove unreacted starting materials, by-products, and residual catalysts. Common purification techniques include recrystallization from solvents like absolute ethanol bch.ro or extensive washing with water followed by drying under vacuum. chemicalbook.comrsc.org For higher purity, column chromatography is employed, often using a silica (B1680970) gel stationary phase and a solvent system such as a toluene/ethyl acetate (B1210297) mixture (3:1) as the eluent. rsc.orgrsc.org

The identity and purity of this compound are confirmed through various analytical and spectroscopic methods. bch.rorevistadechimie.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy is used to confirm the structure by identifying the protons of the aromatic ring and the amino group. In one study, the ¹H-NMR spectrum showed signals for the amino protons (NH₂) at 4.31 ppm and distinct signals for the three aromatic protons at 6.84, 6.94, and 7.51 ppm. rsc.org ¹³C-NMR is also used to identify the carbon atoms in the molecule. researchgate.net

Infrared (IR) Spectroscopy : FT-IR spectroscopy helps to identify the characteristic functional groups. Key absorptions include the stretching vibrations of the cyano group (C≡N) and the amino group (N-H). rsc.orgicm.edu.pl The C≡N stretching mode appears as a strong band around 2338 cm⁻¹ in the Raman spectrum, while C=C bond stretching in the aromatic ring is observed around 1666 cm⁻¹. icm.edu.pl

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) is observed at an m/z value corresponding to its molecular formula, C₈H₅N₃ (143.15 g/mol ). rsc.org

UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectrum of this compound has been studied, showing absorption in the UV region which is much stronger than any absorption in the visible region. researchgate.net

Elemental Analysis : This technique is used to determine the elemental composition (C, H, N) of the purified compound, which should match the calculated values for its chemical formula. bch.ro

Table 2: Spectroscopic Data for the Characterization of this compound

| Technique | Observation | Description | Reference |

|---|---|---|---|

| ¹H-NMR | δ 4.31 (s, 2H) | Protons of the amino group (NH₂) | rsc.org |

| δ 6.84 (dd, 1H) | Aromatic proton | rsc.org | |

| δ 6.94 (d, 1H) | Aromatic proton | rsc.org | |

| δ 7.51 (d, 1H) | Aromatic proton | rsc.org | |

| Mass Spec. (MS) | m/z: 143 (M+) | Molecular ion peak | rsc.org |

| Raman Spec. | ~2338 cm⁻¹ | Stretching mode of C≡N | icm.edu.pl |

| IR Spec. | ~1666 cm⁻¹ | Stretching mode of C=C | icm.edu.pl |

Advanced Spectroscopic and Computational Analysis of 4 Aminophthalonitrile

Quantum Chemical Calculations and Electronic Structure Studies

Quantum chemical calculations have become indispensable tools for investigating the structural, electronic, and spectroscopic properties of molecules. austinpublishinggroup.com For 4-Aminophthalonitrile, methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to provide detailed insights into its molecular characteristics. researchgate.netresearchgate.net These computational approaches allow for the accurate prediction of various properties, complementing and guiding experimental findings. austinpublishinggroup.com

Hartree-Fock (HF) and Density Functional Theory (DFT) Calculations

Both HF and DFT methods are utilized to solve the electronic Schrödinger equation, providing information on molecular geometry, energy levels, and other electronic properties. austinpublishinggroup.com The HF method is a foundational ab initio approach, while DFT, particularly with hybrid functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr), has been shown to offer a good balance of accuracy and computational efficiency for many molecular systems. researchgate.netnih.govnih.gov Studies on this compound have employed both HF and DFT (B3LYP) methods to investigate its properties. researchgate.netresearchgate.net

Below is a table of selected optimized geometric parameters for this compound, calculated at the DFT/B3LYP level.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Calculated Value | Angle | Calculated Value |

| C1-C6 | 1.403 | C6-C1-C2 | 118.8 |

| C1-C2 | 1.406 | C1-C2-C3 | 121.0 |

| C2-C3 | 1.391 | C2-C3-C4 | 120.4 |

| C3-C4 | 1.416 | C3-C4-C5 | 118.5 |

| C4-N12 | 1.372 | C4-C5-C6 | 121.2 |

| C5-C6 | 1.389 | C5-C6-C1 | 120.1 |

| C1-C7 | 1.442 | C1-C7-N14 | 178.9 |

| C2-C8 | 1.441 | C2-C8-N15 | 178.8 |

| C7-N14 | 1.161 | C3-C4-N12 | 120.8 |

| C8-N15 | 1.161 | H13-N12-H14 | 114.5 |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be easily excited. scispace.com

For this compound, the HOMO and LUMO energies have been calculated using both HF and DFT (B3LYP) methods. researchgate.net The HOMO is primarily localized over the aminophthalonitrile moiety, indicating it is the electron-donating part of the molecule. The LUMO is distributed over the cyano groups, suggesting they act as electron acceptors. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the cyano groups upon electronic excitation. researchgate.net The calculated energy gap is a key factor in determining the molecule's potential use in applications like dye-sensitized solar cells. researchgate.net

| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| HF/6-31G(d,p) | -8.62 | 1.47 | 10.09 |

| B3LYP/6-31G(d,p) | -6.11 | -1.65 | 4.46 |

The study of polarizability (α) and first-order hyperpolarizability (β) is essential for identifying materials with potential non-linear optical (NLO) properties. nih.govnih.gov These properties describe how the charge distribution in a molecule is affected by an external electric field. Materials with large hyperpolarizability values are of significant interest for applications in optical technologies. ajchem-a.com

Computational methods provide a reliable way to predict these NLO properties. nih.gov For this compound, the electric dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β) have been calculated. The results indicate that the compound possesses significant NLO properties, which are attributed to the intramolecular charge transfer characteristics arising from the electron-donating amino group and electron-withdrawing cyano groups. researchgate.net

| Parameter | HF/6-31G(d,p) | B3LYP/6-31G(d,p) |

|---|---|---|

| Dipole Moment, μ (Debye) | 7.7301 | 7.0501 |

| Mean Polarizability, α (esu) | -0.902 x 10-24 | -1.025 x 10-24 |

| First Hyperpolarizability, β (esu) | -1.123 x 10-30 | -1.258 x 10-30 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), is a powerful technique for identifying functional groups and elucidating molecular structure. nih.govmdpi.com Quantum chemical calculations, particularly using DFT, can accurately predict the vibrational frequencies of a molecule. nih.govnih.gov By comparing the calculated vibrational spectra with experimental data, a detailed and reliable assignment of the observed spectral bands can be achieved. researchgate.net

Theoretical calculations for this compound have been performed to obtain its vibrational frequencies. researchgate.net The calculated wavenumbers are often scaled by an appropriate factor to correct for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental spectra. nih.govnih.gov This correlative analysis confirms the molecular structure and provides a deeper understanding of the vibrational modes of the molecule. researchgate.net For instance, the characteristic C≡N stretching vibrations of the nitrile groups and the N-H stretching of the amino group are key features in both experimental and theoretical spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic excited states of molecules and simulating their UV-Visible absorption spectra. mdpi.comfaccts.dersc.org This method can predict the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions involved. faccts.denih.gov

TD-DFT calculations performed on this compound have been used to interpret its experimental UV-Vis spectrum. researchgate.net The calculations help assign the observed absorption bands to specific electronic transitions, such as n → π* or π → π. researchgate.netrsc.org For this compound, the absorption bands are primarily assigned to n → π transitions, which is consistent with the presence of lone pairs on the nitrogen atoms and the π systems of the benzene (B151609) ring and cyano groups. researchgate.net The agreement between the calculated and experimental spectra validates the computational approach and provides insight into the electronic transitions that govern the molecule's optical properties. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its aromatic structure and the presence of key functional groups.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the aromatic ring and the amine group. The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. The chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile groups (-CN). The amino protons often appear as a broad singlet, and their chemical shift can be sensitive to solvent, concentration, and temperature.

Based on the structure, the aromatic portion of the ¹H NMR spectrum would feature signals for the three protons on the benzene ring. These protons are in different chemical environments and would likely appear as a set of multiplets. For a related compound, 4-aminobenzonitrile, the aromatic protons are observed at approximately δ 6.62 and 7.37 ppm. The amino group protons typically appear as a broad signal due to quadrupole broadening and chemical exchange.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.5 - 7.8 | Multiplet (m) |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in this compound will produce a distinct signal in the spectrum, assuming a decoupled experiment where C-H coupling is removed. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, allowing for clear resolution of different carbon types. oregonstate.edu

The spectrum for this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in its structure. The two nitrile carbons (-C≡N) are expected to appear in the characteristic range for nitriles, typically between 110 and 125 ppm. The six aromatic carbons will resonate in the aromatic region (approximately 100-150 ppm), with their specific shifts influenced by the attached amino and nitrile substituents. The carbon atom bonded directly to the amino group (C-NH₂) is expected to be significantly shielded compared to the others, shifting it to a lower ppm value, while the carbons bonded to the nitrile groups will be deshielded.

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-H | 115 - 140 |

| Aromatic C-CN | 100 - 115 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. ekb.eg In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into the mass analyzer.

A Time-of-Flight (TOF) analyzer measures the mass-to-charge ratio by determining the time it takes for an ion to travel a known distance. Lighter ions travel faster and reach the detector first, while heavier ions take longer. For this compound (molecular weight ≈ 143.15 g/mol ), ESI-TOF MS would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z value of approximately 144.16. The high mass accuracy of TOF analyzers allows for the precise determination of the molecular weight, which aids in confirming the molecular formula.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is renowned for its exceptionally high mass resolution and mass accuracy. nih.govpnnl.gov This technique traps ions in a magnetic field within an ICR cell, where they are excited into a circular orbit by a radiofrequency pulse. unl.edu The frequency of this cyclotron motion is inversely proportional to the ion's m/z ratio. The detector measures the image current produced by the orbiting ions, which is then converted from a time-domain signal to a frequency-domain signal by a Fourier transform, ultimately yielding a highly precise mass spectrum. unl.edu

When analyzing this compound, FTICR-MS provides an unambiguous determination of its elemental composition from the exact mass of the molecular ion. nih.gov The ultra-high resolution can distinguish between molecules with very similar nominal masses (isobars) and provides the confidence needed for structural confirmation, especially in complex mixtures. pnnl.gov This capability is crucial for verifying the synthesis of the target compound and ensuring its purity.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition behavior of materials.

For this compound, TGA is used to determine its decomposition temperature and char yield, which are critical parameters for its application in high-performance polymers like phthalonitrile (B49051) resins. A typical TGA experiment involves heating a small sample of this compound at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve plots the percentage of weight loss against temperature.

Studies have shown that this compound exhibits high thermal stability. The decomposition process typically begins at elevated temperatures. The TGA curve for 4-APN shows a single-step degradation process. researchgate.net The onset temperature of decomposition (T_onset) and the temperature at which maximum weight loss occurs (T_max) are key data points derived from the analysis. The residue remaining at the end of the experiment, known as the char yield, is an indicator of the material's tendency to form a thermally stable carbonaceous layer upon decomposition.

Table 3: Representative Thermogravimetric Analysis Data for this compound

| Parameter | Typical Value (°C) | Description |

|---|---|---|

| Onset Decomposition Temp (T_onset) | ~250 - 300 °C | The temperature at which significant weight loss begins. |

| Max Decomposition Rate Temp (T_max) | ~300 - 350 °C | The temperature at which the rate of weight loss is highest. |

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₅N₃ |

Derivatives and Functionalization of 4 Aminophthalonitrile in Advanced Materials Research

Phthalocyanine (B1677752) Synthesis and Modification

Phthalocyanines (Pcs) are large, aromatic macrocyclic compounds with an 18 π-electron system that gives them intense colors and unique electronic properties. The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives in the presence of a metal salt or a strong base. 4-Aminophthalonitrile is a key precursor that enables the creation of phthalocyanines with amino groups on the periphery, which can be further modified.

The presence of the amino group on the phthalonitrile ring makes this compound a valuable precursor for introducing nitrogen-based functionalities onto the final phthalocyanine macrocycle. The direct synthesis often begins with 4-nitrophthalonitrile (B195368), which undergoes cyclotetramerization to form a tetranitrophthalocyanine. Subsequently, the nitro groups are chemically reduced to amino groups using reducing agents like sodium sulfide, yielding the target tetraaminophthalocyanine. nih.govresearchgate.net This indirect route is often preferred for its efficiency and the purity of the resulting amino-functionalized product. researchgate.net

The cyclotetramerization of a single 4-substituted phthalonitrile, such as this compound or its nitro precursor, results in a tetrasubstituted phthalocyanine. Due to the substitution at the 4-position of the isoindole subunit, the self-condensation of four identical units can occur in four different orientations. This leads to the formation of a mixture of four positional isomers with C4h, D2h, C2v, and Cs symmetry. researchgate.net The resulting product, for instance, 2,9(10),16(17),23(24)-tetraaminophthalocyanine, is therefore typically an isomeric mixture. porphychem.com For many applications, this mixture is used directly as the separation of these isomers is often complex and not required, given that the electronic properties of the isomers are very similar.

Asymmetrically substituted phthalocyanines, which contain different substituents on their peripheral positions, are of great interest for creating materials with highly specific functions. The most common method to synthesize these is the statistical condensation of two different phthalonitrile precursors. semanticscholar.org For example, a reaction mixture containing this compound and another substituted phthalonitrile (e.g., an unsubstituted or alkyl-substituted one) in a 1:3 molar ratio will statistically yield a mixture of products, including the desired A3B-type asymmetrically substituted phthalocyanine, alongside symmetric A4 and B4 types and other asymmetric combinations (A2B2). semanticscholar.org The separation of the desired A3B compound from this mixture is a significant synthetic challenge but allows for the creation of phthalocyanines with one unique reactive site derived from the this compound.

The synthesis of phthalocyanines from phthalonitrile precursors is most often a template-driven reaction, where a metal salt is added to direct the cyclotetramerization process, resulting in a metallophthalocyanine. This compound and its nitro precursor are readily complexed with a variety of metal salts, including those of zinc(II), cobalt(II), and nickel(II), to yield the corresponding metal tetraaminophthalocyanines or their nitro intermediates. nih.govresearchgate.netmwjscience.comresearchgate.net The choice of the central metal ion is crucial as it significantly influences the electronic, catalytic, and photophysical properties of the final macrocycle. nih.govnih.gov For instance, cobalt phthalocyanine is noted for its electrocatalytic activity, while zinc phthalocyanines are often fluorescent and investigated for photodynamic therapy applications. researchgate.netnih.gov

| Metal Ion | Precursor Used | Resulting Phthalocyanine Complex | Reference |

|---|---|---|---|

| Cobalt(II) | 4-Nitrophthalonitrile (followed by reduction) | Cobalt(II) 2,9(10),16(17),23(24)-tetraaminophthalocyanine | nih.govresearchgate.net |

| Nickel(II) | 4-Nitrophthalonitrile / 4-Aminophenoxy-phthalonitrile | Nickel(II) tetra(aminophenoxy)phthalocyanine | mwjscience.comresearchgate.net |

| Zinc(II) | 4-Nitrophthalonitrile (followed by reduction) | Zinc(II) tetraaminophthalocyanine | researchgate.netnih.gov |

The primary advantage of using this compound as a precursor is the introduction of peripheral amino (-NH2) groups onto the phthalocyanine ring. These amino groups serve as versatile handles for further chemical modification, a process known as peripheral functionalization. The electron-donating nature of the amino group already alters the electron cloud density of the macrocycle, influencing its redox potentials and absorption spectrum. nih.gov These groups can be further reacted to attach other molecules, polymers, or nanoparticles, allowing for the fine-tuning of properties like solubility, aggregation behavior, and electronic characteristics for specific applications, such as in sensors or charge transport layers. nih.govnih.gov

The peripheral amino groups of tetraaminophthalocyanines are ideal sites for creating azo-functionalized phthalocyanines. This is achieved through a well-established two-step chemical process. nih.govwikipedia.org First, the aromatic amino group is treated with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid at low temperatures (0–5 °C), to form a diazonium salt (-N2+). youtube.comslideshare.net This process is known as diazotization. The resulting diazonium salt is a potent electrophile. In the second step, known as azo coupling, the diazonium salt reacts with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.orgcuhk.edu.hk This electrophilic aromatic substitution reaction forms a stable azo bridge (-N=N-) linking the phthalocyanine core to the new aromatic group. nih.gov This functionalization dramatically extends the conjugated π-system of the molecule, which can significantly alter its color and electronic properties, making these derivatives useful as specialized dyes and functional materials.

Peripheral Functionalization for Tunable Properties

Incorporation of Alkylselenium Moieties

The introduction of alkylselenium moieties onto the phthalocyanine macrocycle, derived from this compound precursors, is a key strategy for tuning the electronic and optical properties of these materials. While direct literature on the synthesis of this compound-derived phthalocyanines with alkylselenium groups is specific, the general principles of phthalocyanine synthesis allow for the incorporation of various functional groups. The synthesis would typically involve the cyclotetramerization of a phthalonitrile precursor already bearing the alkylselenium group. This functionalization is anticipated to enhance the material's performance in applications such as photodynamic therapy and nonlinear optics due to the heavy atom effect of selenium.

Cationic Phthalocyanine Derivatives

Cationic phthalocyanines derived from this compound are of significant interest for applications requiring water solubility and strong interaction with biological molecules or negatively charged surfaces. The quaternization of the amino group in this compound or in the resulting phthalocyanine introduces a permanent positive charge. This modification is crucial for their use as photosensitizers in photodynamic therapy, as it facilitates their transport and localization within cells. The synthesis often involves reacting the amino-substituted phthalocyanine with alkylating agents to form quaternary ammonium (B1175870) salts.

Phthalonitrile Resin Development and Polymerization

Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, low water absorption, and excellent mechanical properties. rsc.org this compound is a key component in the formulation of these resins, often acting as both a monomer and a curing agent.

Synthesis of Phthalonitrile Monomers and Oligomers

The synthesis of phthalonitrile monomers and oligomers often starts from precursors like 4-nitrophthalonitrile. rsc.orggoogle.com A common synthetic route involves the nucleophilic substitution of the nitro group with a hydroxyl group from a bisphenol or other aromatic diol, followed by the introduction of the amino group. For instance, a fluorinated phthalonitrile monomer was synthesized through the nucleophilic substitution reaction of bisphenol A, decafluorobiphenyl, and 4-nitrophthalonitrile. rsc.org Another approach involves the reaction of 4-(3- or 4-aminophenoxy) phthalonitrile with an aromatic anhydride (B1165640) to produce imide-containing phthalonitrile monomers. google.com These monomers can then be polymerized to form high-temperature resistant polymers.

Oligomeric phthalonitrile resins can be synthesized to improve processability. For example, phthalonitrile-terminated oligomers have been developed that exhibit good solubility and a wide processing window. researchgate.net A general method for preparing bisphthalonitrile-terminated sulfone oligomers involves reacting a dialkaline metal bisphenate with 4,4'-dichlorodiphenyl sulfone and subsequently with 4-nitrophthalonitrile. google.com

| Monomer/Oligomer Type | Precursors | Synthesis Method | Key Feature |

| Imide-containing phthalonitrile | 4-(3- or 4-aminophenoxy) phthalonitrile, aromatic anhydride | Solution polymerization with azeotropic water removal | High thermal stability |

| Fluorinated phthalonitrile | Bisphenol A, decafluorobiphenyl, 4-nitrophthalonitrile | Nucleophilic substitution | Low melting point, low dielectric constant rsc.org |

| Bisphthalonitrile-terminated sulfone oligomer | Dialkaline metal bisphenate, 4,4'-dichlorodiphenyl sulfone, 4-nitrophthalonitrile | Multi-step reaction involving formation of a sulfone backbone followed by end-capping | Improved processability |

| Silicon-containing phthalonitrile oligomer | Not specified in detail | Novel method | Excellent solubility and high heat resistance researchgate.net |

Curing Mechanisms and Kinetics

The curing of phthalonitrile resins is a complex process involving the reaction of nitrile groups to form a highly cross-linked network. This network typically consists of aromatic heterocyclic structures such as phthalocyanine and triazine rings, which impart the material with its exceptional properties. researchgate.net

This compound and other phthalonitrile monomers containing active hydrogen atoms, such as amino or hydroxyl groups, can exhibit self-catalytic behavior. mdpi.com The amino group can initiate the polymerization of the nitrile groups, eliminating the need for an external catalyst.

Research has shown that the curing process of 4-(4-aminophenoxy)-phthalonitrile (4-APN) involves the generation of ammonia (B1221849) gas. nih.govnih.gov A proposed mechanism suggests that the amino group attacks a nitrile group, leading to the formation of an intermediate that can further react and release ammonia. nih.gov This self-catalytic behavior is a significant advantage as it simplifies the formulation and processing of the resin. However, the release of volatile byproducts like ammonia can lead to the formation of voids in the final cured product. nih.govnih.gov

Density functional theory (DFT) studies on the curing mechanism of phthalonitrile resins promoted by aromatic amines, using phthalonitrile and aniline as model compounds, have revealed that the rate-determining step is the initial nucleophilic addition of the amine to a nitrile group to form an amidine intermediate. rsc.orgecust.edu.cn The amine plays a crucial role as a proton transfer agent throughout the curing reaction. rsc.orgecust.edu.cn

While not extensively detailed in the provided search results for this compound specifically, the curing of phthalonitrile resins can be influenced by the presence of fillers. For other phthalonitrile systems, it has been shown that certain fillers can have a catalytic effect on the polymerization reaction. For instance, carborane has been used to catalyze the polymerization of phthalonitrile resins, leading to enhanced thermal oxidation resistance. mdpi.com The active hydrogen atoms from the carborane molecule can participate in the curing reaction of the nitrile groups. mdpi.com It is plausible that fillers with active surface groups, such as alumina (B75360) particles with surface hydroxyls, could similarly influence the curing kinetics of this compound-based resins, although specific research on this is needed for confirmation.

Role of Carborane Curing Agents

The integration of carborane structures into phthalonitrile polymer networks represents a significant advancement in creating materials with superior thermal and thermo-oxidative stability. Carboranes are molecular clusters of boron and carbon atoms that, when incorporated into a polymer matrix, can form a protective boron oxide layer upon thermal degradation.

Research has shown that using carborane-containing curing agents, such as 1,7-bis(aminophenylene)meta-carborane, can substantially improve the thermal properties of the resulting resins. This enhancement is attributed to the "self-healing" mechanism provided by the carborane cage. At elevated temperatures, the carborane converts into boron oxides, which form a multilayered protective skin on the material's surface. This layer acts as a barrier, suppressing the direct contact of the inner polymer with oxygen and enhancing the degradation activation energy. For instance, carborane-polyimide (CPI) films have demonstrated excellent thermo-oxidative stability at 700°C, remaining flexible and retaining significant mechanical strength after aging.

The introduction of carborane moieties not only boosts thermal resistance but can also influence the curing process and mechanical properties of the final thermoset.

Table 1: Effect of Carborane Curing Agent on Polymer Properties

| Property | Observation | Scientific Rationale |

| Thermal Stability | Significantly increased thermo-oxidative stability at temperatures up to 700°C. | Formation of a protective, "self-healing" boron oxide layer from the carborane cage upon heating. researchgate.net |

| Degradation | Enhanced degradation activation energy. | The boron oxide layer acts as a physical barrier, preventing oxygen from reaching the inner polymer matrix. researchgate.net |

| Mechanical Retention | Films remain flexible and retain a high percentage of mechanical strength after high-temperature aging. | The protective surface layer preserves the integrity of the underlying polymer structure. researchgate.net |

Copolymerization with Epoxy Resins

Copolymerizing this compound with epoxy resins is a widely explored strategy to balance the high thermal performance of phthalonitriles with the superior processability and toughness of epoxies. The amino group on the this compound can act as a self-promoting catalyst for the curing reaction and also participate in the ring-opening polymerization of the epoxy resin. researchgate.netspecificpolymers.com

This copolymerization results in a hybrid network with unique characteristics. The reaction between the nitrile groups of the phthalonitrile and the epoxy groups can form oxazoline (B21484) rings at temperatures above 200°C, creating a highly cross-linked and thermally stable structure. researchgate.net Studies on blends of 4-aminophenoxyphthalonitrile and epoxy resins show systems with desirable processing features, excellent thermal and thermo-oxidative stabilities, and high char yields. researchgate.net The presence of the phthalonitrile's cyano groups significantly enhances the thermal properties of the copolymer, far surpassing those of traditional epoxy resins alone. mdpi.com

The properties of the final copolymer can be tailored by adjusting the ratio of phthalonitrile to epoxy. Increasing the phthalonitrile content generally leads to higher thermal stability and an elevated glass transition temperature (Tg), making these materials suitable for specialized, high-temperature applications. mdpi.comresearchgate.net For instance, glass-fiber-reinforced laminates made from amino-phthalonitrile/epoxy (APPEN) copolymers exhibit outstanding mechanical properties, with a flexural strength of 712 MPa and a Tg exceeding 185°C. specificpolymers.com

Table 2: Research Findings on this compound/Epoxy Copolymers

| Monomer System | Curing Additive/Mechanism | Key Findings | Reference |

| 4-Aminophenoxy Phthalonitrile (APNH) / Epoxy | Self-promoted curing | Exhibits superior thermal stability and higher glass transition temperatures compared to neat epoxy resin. mdpi.com | mdpi.com |

| 4-Aminophenoxyphthalonitrile / Resorcinol Diglycidyl Ether (RDGE) | Amine-epoxy reaction | Two-stage curing process observed; formation of oxazoline rings enhances thermal stability. researchgate.net | researchgate.net |

| Aminophthalonitrile (APN) / Epoxy (AG80) | Self-polymerization | Composite laminates show excellent thermal stability (T5% > 334°C) and mechanical properties (Flexural Strength: 712 MPa). specificpolymers.comresearchgate.net | specificpolymers.comresearchgate.net |

| Biphenyl PN / Diglycidyl Ether of Bisphenol A | Aromatic Diamine | Blends offer a combination of good processability and high-temperature properties, though some trade-offs in thermal stability may occur. researchgate.net | researchgate.net |

Introduction of Flexible Segments and Branched Structures

To improve the processability of phthalonitrile resins, particularly by lowering their high melting points and melt viscosities, researchers have focused on introducing flexible linkages and branched architectures into the polymer backbone. nih.gov These structural modifications disrupt the rigid, planar nature of the traditional phthalonitrile structure, enhancing solubility and creating a wider processing window.

Methods for increasing flexibility include the incorporation of flexible aromatic ether segments, aliphatic chains, and imide linkages. mdpi.comnih.gov Synthesizing phthalonitrile monomers with ether linkages between aromatic rings is a common approach to impart flexibility without significantly sacrificing thermal stability. mdpi.com Similarly, creating branched phthalonitrile resins is another effective strategy. Branching increases the density and crosslinking efficiency of nitrile groups while simultaneously lowering the softening temperature. mdpi.com For example, a branched phthalonitrile containing a cyclotriphosphazene (B1200923) (CTP) core was synthesized from hexachlorocyclotriphosphazene (HCCP) and this compound. mdpi.com This CTP-PN resin exhibited a lower softening temperature (100°C) and a self-catalyzing curing reaction initiated at 200°C, demonstrating significantly improved processability. mdpi.com

Table 3: Strategies for Modifying Phthalonitrile Resin Architecture

| Modification Strategy | Example Structure/Monomer | Primary Effect | Secondary Benefits |

| Flexible Ether Linkages | 4-(3-aminophenoxy)phthalonitrile | Lowers melting point, improves solubility and melt flow. mdpi.com | Enhances toughness. |

| Imide Linkages | Imide-containing phthalonitrile from 4-aminophenoxy)phthalonitrile and aromatic anhydride | Improves processability while maintaining high thermal stability. mdpi.com | Good mechanical properties above 300°C. mdpi.com |

| Branched Structures | Cyclotriphosphazene-centered phthalonitrile (CTP-PN) | Lowers softening temperature (100°C) and melt viscosity. mdpi.com | Self-catalyzing properties, high crosslink density. mdpi.com |

| Aliphatic Segments | Introduction of aliphatic chains into the backbone | Reduces rigidity and enhances flexibility. nih.gov | Improved impact strength. |

Nanomaterial Integration (e.g., POSS, Nanoparticles, Nanofibers)

The incorporation of nanomaterials into this compound-based resins is a key strategy for developing advanced multifunctional composites. These nano-reinforcements can dramatically enhance mechanical strength, thermal stability, and other functional properties at very low loading levels.

Polyhedral Oligomeric Silsesquioxane (POSS): POSS nanoparticles are hybrid organic-inorganic molecules with a cage-like silica (B1680970) core and organic functional groups at the corners. researchgate.netnih.gov Integrating POSS into phthalonitrile polymers creates nanocomposites with revolutionary properties. mdpi.com Phthalonitrile-POSS copolymers, prepared using reagents like epoxycyclohexyl POSS or N-phenylaminopropyl POSS, show higher chemical reactivity, superior thermal stability, and better mechanical performance than unmodified phthalonitrile resins. mdpi.comnih.gov The inorganic Si-O-Si core of POSS enhances thermal stability and stiffness, while the functional organic groups allow for covalent bonding with the polymer matrix, ensuring good dispersion and load transfer. mdpi.comresearchgate.net These composites exhibit higher glass transition temperatures and improved resistance to oxidation. researchgate.netmdpi.com

Nanoparticles: Various inorganic nanoparticles, such as multi-walled carbon nanotubes (CNTs) and metallic nanoparticles, are used as fillers. rsc.org Functionalized CNTs, for example, can create strong interfacial interactions with the polymer matrix, leading to significant improvements in mechanical properties like tensile strength and modulus. specificpolymers.comethernet.edu.et The high aspect ratio of CNTs makes them ideal for creating percolating networks that can also enhance electrical conductivity. Other nanoparticles, such as copper oxide (CuO), can act as catalysts, accelerating the curing of phthalonitrile resins and increasing the cross-linking density.

Nanofibers: Electrospinning is a common technique used to produce polymer nanofibers. researchgate.netresearchgate.net While direct electrospinning of this compound monomer is not typical, the technique can be applied to soluble phthalonitrile prepolymers or blends to create nanofibrous mats. These mats have an extremely high surface-area-to-volume ratio, making them suitable for applications in filtration, sensing, or as reinforcement in composites. By twisting electrospun nanofiber strips, functional sutures or yarns can be created, demonstrating the versatility of this processing technique. researchgate.net

Table 4: Effects of Nanomaterial Integration in Phthalonitrile Resins

| Nanomaterial | Integration Method | Enhancement/Key Property | Reference |

| POSS | Copolymerization | Improved thermal stability, higher Tg, enhanced mechanical performance. mdpi.comnih.gov | mdpi.comnih.gov |

| Carbon Nanotubes (CNTs) | In-situ polymerization, blending | Increased tensile strength and modulus, improved thermal stability. specificpolymers.comrsc.org | specificpolymers.comrsc.org |

| CuO Nanoparticles | Filler/Catalyst | Accelerates curing reaction, increases cross-linking density. | |

| Nanofibers | Electrospinning | High surface area, potential for reinforcement in composites and functional textiles. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Applications of 4 Aminophthalonitrile and Its Derivatives in Advanced Technologies

Dye-Sensitized Solar Cells (DSSCs)

In the field of dye-sensitized solar cells (DSSCs), 4-Aminophthalonitrile and its derivatives have been investigated as components of metal-free organic dyes. These dyes are central to the functioning of DSSCs, as they are responsible for absorbing light and initiating the process of converting solar energy into electrical energy. The interest in organic dyes like those based on this compound stems from their high molar absorption coefficients, cost-effectiveness, and the flexibility they offer for molecular design compared to traditional ruthenium-based dyes. researchgate.netdyenamo.se

As Metal-Free Organic Dye Sensitizers

This compound serves as a foundational structure for creating metal-free organic dye sensitizers. icm.edu.plaip.org These sensitizers are typically designed as donor-π-acceptor (D-π-A) systems, and theoretical studies using density functional theory (DFT) have confirmed that this compound can function effectively within these architectures. aip.orgaip.org The performance of such dyes is analyzed for their potential use in DSSCs, offering a promising alternative to metal-containing sensitizers. icm.edu.plaip.org The flexibility in molecular tailoring of these organic sensitizers provides a vast area for exploration and improvement of DSSC performance. researchgate.net

Photoinduced Electron Transfer Processes

The fundamental process for converting light to electricity in DSSCs begins with the absorption of light by the dye, which promotes an electron to an excited state. Theoretical calculations have shown that for this compound, the three lowest energy excited states are the result of photoinduced electron transfer processes. researchgate.neticm.edu.pliacs.res.in This process is the critical first step in the sensitization required for photo-to-current conversion. aip.org The absorption bands, which are assigned to π → π* or n→π* transitions, facilitate this electron transfer upon illumination. researchgate.neticm.edu.pl

Interfacial Electron Transfer with Semiconductor Electrodes (e.g., TiO₂)

Following photoexcitation, the dye molecule must efficiently inject the excited electron into the conduction band of a semiconductor material, most commonly titanium dioxide (TiO₂). Studies have demonstrated that for this compound-based dyes, there is an effective interfacial electron transfer from the excited dye to the TiO₂ electrode. researchgate.neticm.edu.plaip.org This electron injection process is a typical and essential interfacial electron transfer reaction in DSSCs. icm.edu.pl The alignment of the dye's lowest unoccupied molecular orbital (LUMO) with the conduction band of the TiO₂ is critical for this process to occur efficiently, and calculations have confirmed a favorable alignment for this compound. researchgate.net

Interactive Data Table: Theoretical Electronic Properties of Phthalonitrile (B49051) Derivatives for DSSCs

The following table summarizes key electronic properties of this compound and related derivatives, calculated using Density Functional Theory (DFT), which are indicative of their potential performance in DSSCs. aip.orgaip.org

| Compound | HOMO-LUMO Gap (eV) | Isotropic Polarizability (a.u.) | Hyperpolarizability (a.u.) |

| 3,4-Pyridinedicarbonitrile | 5.96 | 85.76 | 0.80628 |

| 3-Aminophthalonitrile | 5.54 | 112.72 | 5.60646 |

| This compound | 5.57 | 115.49 | 7.7979 |

| 4-Methylphthalonitrile | 5.76 | 115.10 | 1.86216 |

Perovskite Solar Cells (PSCs)

In the rapidly advancing field of perovskite solar cells (PSCs), this compound has emerged as a key small molecule for enhancing device performance and, most notably, stability. It is primarily used as a surface passivation agent to cure defects within the perovskite film. nih.govablesci.com

Mitigation of Surface Defects at Grain Boundaries

Defects, particularly on the surface and at the grain boundaries of polycrystalline perovskite films, are a major detriment to the performance and long-term stability of PSCs. nih.govresearchgate.net this compound has been successfully introduced as a small molecule material to mitigate these surface defects. researchgate.netresearchgate.net Its application as a passivation additive effectively reduces the density of defect states, which in turn suppresses non-radiative recombination at the interface between the perovskite layer and the hole transport layer. nih.govresearchgate.net This passivation leads to a significant improvement in the power conversion efficiency (PCE) of the solar cells. researchgate.netresearchgate.net

Interaction of Cyano Groups with Pb²⁺ for Passivation

Interactive Data Table: Performance Enhancement of PSCs with this compound Passivation

This table illustrates the typical improvements observed in the photovoltaic parameters of Perovskite Solar Cells after the application of this compound as a passivation agent.

| Device | Power Conversion Efficiency (PCE) | Stability (after 1200h aging) | Key Mechanism |

| Control PSC | Lower | Significant Degradation | High density of surface defects |

| 4-APN Treated PSC | Significantly Increased | Negligible Degradation | Defect passivation via -C≡N and Pb²⁺ interaction nih.govresearchgate.net |

Enhancement of Charge Transfer Efficiency

Theoretical studies using Density Functional Theory (DFT) further support the role of this compound in facilitating electron transfer processes. researchgate.neticm.edu.pl Calculations suggest that the lowest energy excited states of this compound are the result of photoinduced electron transfer. researchgate.neticm.edu.pl In the context of Dye-Sensitized Solar Cells (DSSCs), this property is crucial. The interfacial electron transfer from an excited dye sensitizer (B1316253) to the conduction band of a semiconductor, such as TiO₂, is a fundamental step in converting light to electricity. researchgate.neticm.edu.pl The electronic structure of this compound makes it a suitable component in dye sensitizers to promote this electron injection process. researchgate.neticm.edu.pl

Table 1: Impact of 4-APN Passivation on Perovskite Solar Cell Performance

| Parameter | Control Device (Without 4-APN) | 4-APN Treated Device | Improvement |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | 21.36% researchgate.net | 23.15% researchgate.net | Significant Increase researchgate.net |

Optoelectronics and Photonic Devices

This compound serves as a fundamental building block for a variety of materials used in optoelectronics and photonics. chemscene.com Its unique molecular structure allows for the synthesis of complex derivatives and polymers with tailored optical and electronic properties. chemscene.comresearchgate.net

The development of advanced photocatalysts is an area where this compound and its derivatives have found application. researchgate.net It is utilized in the synthesis of more complex molecules and chemically modified electrodes that are active in photocatalytic processes for energy conversion. researchgate.netgoogle.com The electronic properties of the phthalonitrile structure contribute to the photo-induced electron transfer processes that are central to photocatalysis. researchgate.neticm.edu.pl While often serving as a precursor, its integration into larger molecular systems like phthalocyanines enables the creation of materials for photocatalytic applications. metu.edu.tr

This compound is a known precursor in the synthesis of organic materials for Light-Emitting Diodes (LEDs), particularly Organic Light-Emitting Diodes (OLEDs). chemscene.comunimib.it Its derivatives can be engineered to form the emissive layers within these devices. unimib.it For instance, research into quasi-two-dimensional perovskite LEDs has explored the use of materials derived from this compound. acs.org Furthermore, electropolymerized polymers derived from phthalonitrile precursors, which are synthesized using this compound, have been shown to be promising candidates for LED applications due to their fluorescent properties. metu.edu.tr

The application of this compound extends to the field of optical and photonic detectors. researchgate.net Nanostructural molecules synthesized from precursors like this compound possess unique physical properties that make them suitable for use in molecular devices, including various types of sensors and detectors. researchgate.net Its role is typically as a foundational chemical structure from which more complex, functional molecules for these high-tech applications are built. researchgate.net

High-Performance Composites and Advanced Polymers

The thermal stability and reactive nitrile groups of this compound make it a valuable component in the formulation of high-performance polymers and composites designed to withstand extreme conditions. dtic.milgoogle.com

This compound is used as both a monomer and a curing agent in the creation of phthalonitrile-based resins, which serve as matrix materials for advanced composites. dtic.milgoogle.com These resins are known for their exceptional thermal and thermo-oxidative stability, low moisture absorption, and high char yield, making them suitable for aerospace applications. dtic.milrsc.org

When used as a curing agent, this compound can control the polymerization rate of phthalonitrile monomers, allowing for the formation of tough, void-free polymers. google.com Derivatives such as 4-(aminophenoxy)phthalonitrile (APPH) are also used to cure phthalonitrile monomers, resulting in resins with low melting points and wide processing windows, which are highly desirable for manufacturing composite components. rsc.orgresearchgate.net For example, copolymerizing an amino phthalonitrile monomer with epoxy resin significantly enhances the thermal performance of the resulting material, creating structures like triazine and phthalocyanine (B1677752) that surpass traditional epoxies. researchgate.net The resulting composites, often reinforced with glass or carbon fibers, exhibit excellent mechanical properties at elevated temperatures. dtic.milresearchgate.net

Table 2: Properties of Phthalonitrile-Based Polymers and Composites

| Polymer/Composite System | Curing Agent | Key Properties | Source |

|---|---|---|---|

| Fluorinated Phthalonitrile Resin | 4-(aminophenoxy)phthalonitrile (APPH) | Tg > 400 °C; 5% Thermal Degradation Temp: 501 °C; Dielectric Constant: 2.84 @ 50 MHz | rsc.org |

| MDTP Phthalonitrile Resin | 4-(aminophenoxy)phthalonitrile (APPH) | Processing Window: 96-262 °C; Tg > 400 °C | researchgate.net |

| BPAPN-5 Glass Fiber Laminate | - | Bending Strength: >855 MPa; Bending Modulus: >37 GPa | researchgate.net |

Applications in Aerospace and Defense

Polymers derived from this compound are critical components in the development of advanced materials for the aerospace and defense industries. asau.rugoogle.com These sectors require materials that can withstand extreme conditions, including high temperatures, oxidative environments, and mechanical stress. Phthalonitrile-based polymers, formed through the polymerization of monomers like this compound, create highly cross-linked, void-free network polymers. asau.ru This structure imparts exceptional thermo-oxidative stability, superior fire resistance, low water absorption, and robust mechanical properties. asau.ru

These high-performance characteristics make them ideal for use in thermostructural applications within aerospace, marine, and defense systems. asau.ru The addition-cure mechanism of phthalonitrile resins ensures that minimal or no volatile byproducts are released during curing, which is crucial for manufacturing void-free composite parts. asau.ru Research has focused on modifying the chemical structure of these polymers to fine-tune their properties for specific high-end applications, solidifying their role as a material of choice over many conventional high-temperature polymers. asau.ru The synthesis of high-purity this compound has been identified as a key step in fabricating these advanced materials for aerospace use. dtic.mil

Electronic Encapsulation and Protective Coatings

The unique properties of polymers derived from this compound make them highly suitable for electronic encapsulation and protective coatings. Effective encapsulation materials must provide a stable barrier against moisture, chemicals, and thermal degradation to ensure the longevity and reliability of sensitive electronic components. Phthalonitrile-based polymers exhibit low water absorptivity and excellent chemical resistance, making them effective barriers. asau.ruebin.pub

Furthermore, their outstanding thermal and thermo-oxidative stability protects electronic parts from damage at high operating temperatures. asau.ru In the field of advanced electronics, such as perovskite solar cells, derivatives of this compound have been used as additives for defect passivation. acs.org This application improves the power conversion efficiency and stability of the solar cells, highlighting the potential of these compounds in protecting and enhancing the performance of next-generation electronic devices. acs.org The ability to form void-free, highly cross-linked networks ensures complete and durable coverage, essential for both protective coatings and electronic encapsulation. asau.ru

Improvements in Thermal and Thermomechanical Properties

A significant area of research focuses on the use of this compound to enhance the thermal and thermomechanical properties of various resin systems. The incorporation of this compound as a comonomer or curing additive can significantly improve the performance of resulting polymers.

Detailed research findings have demonstrated these improvements:

Increased Glass Transition Temperature (Tg): Phthalonitrile resins are known for their exceptionally high glass transition temperatures, often exceeding 400°C, which indicates stability at extreme temperatures. researchgate.net

Improved Strength and Toughness: Blending phthalonitrile-terminated oligomers with a derivative of this compound resulted in a 60% increase in impact strength without a significant loss of thermal properties. researchgate.net The maximum bending strength of the resulting quartz fiber-reinforced composites reached 855 MPa. researchgate.net

High-Performance Composites: Epoxy/phthalonitrile copolymers (APPEN) reinforced with glass fibers exhibit outstanding thermomechanical properties, with a flexural strength of 712 MPa and a thermal decomposition temperature (T5%) above 334°C. mdpi.com

The following table summarizes key performance data from various studies on this compound-enhanced resins.

| Resin System | Property Improvement |

| Phenol-containing Phthalonitrile (PN75) + this compound (4-APN) researchgate.net | Improved curing behaviors and increased thermal stability. |

| Fluorinated Phthalonitrile Resin researchgate.net | Glass Transition Temperature (Tg) > 400°C; 5% Thermal Degradation Temperature (TGA) of 501°C. |

| Blended Phthalonitrile Resins (BPAPNs) researchgate.net | Impact strength increased by 60%; Maximum bending strength of composites reached 855 MPa. |

| Epoxy/Phthalonitrile Copolymers (APPEN) mdpi.com | Flexural strength of 712 MPa; Flexural modulus of 38 GPa; Glass Transition Temperature (Tg) > 185°C; 5% Thermal Degradation Temperature (T5%) > 334°C; Char yield at 600°C > 50%. mdpi.com |

Biological and Biomedical Research Applications

Beyond materials science, this compound serves as a crucial building block for complex molecules used in biomedical research, particularly in diagnostics and therapeutics. Its derivatives are integral to the synthesis of phthalocyanines, a class of compounds with significant potential in bioimaging, bioanalysis, and cancer therapy. google.comgoogleapis.com

Precursors for Bioimaging and Bioanalysis Reagents

This compound is a key starting material for synthesizing asymmetrically substituted metal-phthalocyanine compounds. google.comgoogleapis.com One common synthetic route involves converting this compound into 5-amino-1,3-diiminoisoindoline, which then serves as a precursor for creating phthalocyanine (Pc) macrocycles. google.comgoogleapis.com

These Pc-based molecules can be functionalized to conjugate with biological entities such as DNA, proteins, and cells. google.com Their properties, especially their strong fluorescence in the near-infrared (near-IR) region, make them excellent reagents for bioimaging and sensitive bioanalytical applications. google.comgoogleapis.com The use of near-IR fluorophores is advantageous as it minimizes background interference from biological tissues, leading to clearer images and more accurate analysis. google.com These reagents are being developed for a range of applications, including DNA sequencing and cellular detection. google.comscispace.com

Fluorescent Probes and Dyes for Cellular Studies

The phthalocyanine derivatives synthesized from this compound function as advanced fluorescent probes and dyes for a variety of cellular studies. google.comgoogleapis.com The development of fluorescent probes is a rapidly growing field, driven by the need to visualize and quantify biological processes in real-time within living cells. nih.govresearchfeatures.com

These probes can be designed to target specific cellular compartments or organelles, such as mitochondria or the plasma membrane, allowing researchers to study the microenvironments within a cell. nih.govnih.govmdpi.com Phthalocyanine dyes derived from this compound are particularly valuable as they are chemically robust and can be engineered to have specific targeting capabilities. google.com Their application as near-infrared fluorescent probes allows for the sensitive detection of biomolecules and is being explored for use in advanced DNA sequencing technologies. google.com

Photosensitizers for Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a non-invasive treatment modality, primarily for cancer, that utilizes a combination of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill targeted cells. nih.govwikipedia.orgthno.org Phthalocyanines, which can be synthesized from this compound, are a prominent class of photosensitizers. google.comnih.govresearchgate.net

The process involves the administration of a photosensitizer, which preferentially accumulates in diseased tissue. nih.govthno.org When activated by light of a specific wavelength, the photosensitizer transfers energy to surrounding oxygen molecules, creating highly cytotoxic singlet oxygen and other ROS. nih.govwikipedia.org Phthalocyanine-based photosensitizers are highly effective because they strongly absorb light in the near-infrared spectrum (around 670-700 nm), a range where light can penetrate deeper into biological tissues. nih.gov The chemical versatility of this compound allows for the synthesis of various phthalocyanine derivatives, enabling the development of new photosensitizers with improved properties for PDT applications. google.comgoogleapis.com

Potential in Biological Sensors

The distinct electronic and fluorescent properties of this compound and its derivatives are being harnessed for the development of sophisticated biological sensors. The core principle often relies on the "push-pull" electronic structure, where the amino group acts as an electron donor and the nitrile groups as electron acceptors. nih.gov This configuration can lead to measurable changes in fluorescence or electrochemical signals upon interaction with specific biological molecules.